molecular formula C5H3F3N2O2 B566204 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide CAS No. 110281-31-7

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide

Cat. No.: B566204
CAS No.: 110281-31-7
M. Wt: 180.086
InChI Key: GVLLGEOYAHDIJY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is a fluorinated acetamide derivative featuring a 1,3-oxazole heterocycle. The trifluoroacetamide group confers strong electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions.

Properties

IUPAC Name

2,2,2-trifluoro-N-(1,3-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)4(11)10-3-1-9-2-12-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLLGEOYAHDIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90763213
Record name 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90763213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110281-31-7
Record name 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90763213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-amino-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The heterocyclic ring in acetamide derivatives significantly impacts physicochemical and biological properties. Key examples include:

Compound Name Heterocycle Key Substituents Notable Properties/Applications Reference
2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide 1,3-Oxazole Trifluoroacetamide Potential pharmacological scaffold
N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide Benzimidazole Trifluoroacetamide, methyl groups Enhanced aromaticity; possible enzyme inhibition
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Chloro, cyano groups Insecticide derivatives (e.g., Fipronil analogs)
(S)-2,2,2-Trifluoro-N-(1-(3-aryl-1,2,4-oxadiazol-5-yl)ethyl)acetamide 1,2,4-Oxadiazole Trifluoroacetamide, ethyl linker Improved metabolic stability; chiral center
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole Acetyl, fluorophenyl Sulfur atom enhances lipophilicity

Analysis :

  • Oxazole vs. Thiadiazole/Oxadiazole: The oxazole’s oxygen and nitrogen atoms create a polarizable aromatic system, whereas sulfur in thiadiazole increases lipophilicity.
  • Pyrazole/Benzimidazole : Pyrazoles () offer additional hydrogen-bonding sites (NH groups), while benzimidazoles () provide extended π-conjugation for enzyme binding .
Substituent Effects

Electron-withdrawing groups (EWGs) and aromatic substituents modulate reactivity and bioactivity:

Compound Name Substituents Impact on Properties Reference
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide Iodo (aromatic), trifluoroacetamide Iodine’s steric bulk and polarizability enhance halogen bonding
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Quinoline, trifluoroacetamide Extended aromaticity improves DNA intercalation potential
2,2,2-Trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide Methoxy, nitro groups Nitro group increases electrophilicity; methoxy enhances solubility
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide Chloro, oxadiazole Chloro substituent directs regioselectivity in synthesis

Analysis :

  • Trifluoroacetamide vs. Chloro/Nitro : The -CF₃ group () offers stronger electron withdrawal than chloro or nitro groups, lowering pKa and increasing resistance to hydrolysis .
  • Aromatic Moieties: Quinoline () and iodophenyl () substituents enhance π-π stacking and halogen bonding, respectively, critical for target binding in drug design .

Biological Activity

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and an oxazole ring. These characteristics contribute to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula : C5H3F3N2O2
  • Molecular Weight : 180.09 g/mol
  • CAS Number : 110281-31-7

The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. The oxazole ring facilitates interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group increases the compound's binding affinity and metabolic stability, while the oxazole ring can engage in hydrogen bonding and other interactions crucial for biological activity .

Enzyme Inhibition

Research indicates that this compound has potential as an inhibitor for various enzymes. For instance:

  • PPAR Ligands : This compound has been studied for its role as a ligand in peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis . Its structural analogs have shown significant activity in PPAR transactivation assays.

Drug Development

The compound is being explored for its therapeutic potential in drug development. Its unique structure allows it to serve as a pharmacophore in designing enzyme inhibitors and receptor modulators:

Compound Activity EC50 (µM)
This compoundPPARγ Agonist4.95
RosiglitazoneReference Compound21.34

Case Studies

  • PPARγ Activation : A study demonstrated that derivatives of this compound exhibited enhanced activation of PPARγ compared to traditional agonists like Rosiglitazone. This suggests potential applications in treating metabolic disorders such as diabetes .
  • Anti-inflammatory Properties : Another investigation highlighted the compound's ability to reduce pro-inflammatory cytokines in macrophages through PPARγ activation. This mechanism indicates its potential use in managing inflammatory diseases .

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